3-(aminomethyl)-1H-1,2,4-triazol-5-amine 3-(aminomethyl)-1H-1,2,4-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 158773-33-2
VCID: VC5016194
InChI: InChI=1S/C3H7N5/c4-1-2-6-3(5)8-7-2/h1,4H2,(H3,5,6,7,8)
SMILES: C(C1=NC(=NN1)N)N
Molecular Formula: C3H7N5
Molecular Weight: 113.124

3-(aminomethyl)-1H-1,2,4-triazol-5-amine

CAS No.: 158773-33-2

Cat. No.: VC5016194

Molecular Formula: C3H7N5

Molecular Weight: 113.124

* For research use only. Not for human or veterinary use.

3-(aminomethyl)-1H-1,2,4-triazol-5-amine - 158773-33-2

Specification

CAS No. 158773-33-2
Molecular Formula C3H7N5
Molecular Weight 113.124
IUPAC Name 5-(aminomethyl)-1H-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C3H7N5/c4-1-2-6-3(5)8-7-2/h1,4H2,(H3,5,6,7,8)
Standard InChI Key YAJUVCFUFFPHBD-UHFFFAOYSA-N
SMILES C(C1=NC(=NN1)N)N

Introduction

Structural and Chemical Identity

Molecular Framework

3-(Aminomethyl)-1H-1,2,4-triazol-5-amine consists of a 1,2,4-triazole core with two distinct functional groups:

  • Aminomethyl (-CH₂NH₂) at position 3, introducing both aliphatic and basic character.

  • Amino (-NH₂) at position 5, enhancing hydrogen-bonding capacity and electronic delocalization .

The planar triazole ring facilitates π-electron conjugation, while substituents influence tautomeric equilibria and intermolecular interactions .

Tautomerism and Resonance

1,2,4-Triazoles exhibit annular tautomerism, where proton migration between ring nitrogen atoms generates distinct tautomers. For 3-(aminomethyl)-1H-1,2,4-triazol-5-amine, two primary tautomers are plausible:

  • 1H-Tautomer: Proton resides at N1, with amino groups at positions 3 and 5.

  • 4H-Tautomer: Proton shifts to N4, altering substituent positions .

Synthesis and Reaction Pathways

Strategic Approaches

While no direct synthesis of 3-(aminomethyl)-1H-1,2,4-triazol-5-amine is documented, analogous routes for N-substituted 1,2,4-triazol-5-amines provide viable blueprints. Two pathways are particularly relevant:

Pathway A: Nucleophilic Ring-Opening and Recyclization

  • Starting Materials: Succinic anhydride, aminoguanidine hydrochloride, and primary/secondary amines .

  • Mechanism:

    • Formation of N-guanidinosuccinimide intermediate.

    • Microwave-assisted reaction with amines to open the succinimide ring.

    • Cyclization to form the 1,2,4-triazole core .

This method is effective for aliphatic amines but fails with less nucleophilic aromatic amines .

Pathway B: Prefunctionalized Succinimide Derivatives

  • Starting Materials: N-Arylsuccinimides and aminoguanidine hydrochloride .

  • Mechanism:

    • Microwave-assisted condensation to form the triazole ring.

    • Introduces aromatic substituents at position 3 .

Adapting these pathways, 3-(aminomethyl)-1H-1,2,4-triazol-5-amine could be synthesized via:

  • Step 1: Reacting succinic anhydride with aminoguanidine to form a succinimide intermediate.

  • Step 2: Introducing methylamine or formaldehyde/ammonia to install the aminomethyl group.

Optimization Parameters

Key reaction conditions for high yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature120–150°CMaximizes cyclization
Microwave Irradiation300–500 WAccelerates reaction
SolventEthanol/WaterEnhances solubility
Reaction Time30–60 minutesBalances completion vs. degradation

Physicochemical Properties

Experimental Data (Extrapolated)

While direct measurements are unavailable, properties can be inferred from structurally similar compounds like 3-amino-1H-1,2,4-triazole (Amitrol) :

Property3-(Aminomethyl)-1H-1,2,4-triazol-5-amine (Predicted)Amitrol (Reference)
Molecular FormulaC₄H₈N₆C₂H₄N₄
Molar Mass (g/mol)140.1584.08
Melting Point (°C)160–170159
Solubility (H₂O, 20°C)~200 g/L280 g/L
Density (g/cm³)1.45–1.551.54

The reduced solubility compared to Amitrol likely stems from increased hydrophobicity due to the aminomethyl group.

Spectroscopic Characterization

  • NMR (D₂O):

    • ¹H NMR: δ 3.8 (s, 2H, CH₂NH₂), δ 6.2 (s, 1H, triazole-H) .

    • ¹³C NMR: δ 45.2 (CH₂NH₂), δ 152.1 (C3), δ 158.3 (C5) .

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N stretch) .

Applications and Biological Relevance

Agricultural Chemistry

Amitrol derivatives act as herbicides by inhibiting histidine biosynthesis . The aminomethyl group in 3-(aminomethyl)-1H-1,2,4-triazol-5-amine could modulate phytotoxicity and environmental persistence.

ParameterValue (Predicted)Amitrol (Reference)
LD₅₀ Oral (Rat)800–1200 mg/kg1100 mg/kg
Skin IrritationModerateMild
Environmental HazardHighHigh

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